molecular formula C14H24O B1531771 1-(Non-2-yn-1-yl)cyclopentan-1-ol CAS No. 2098028-02-3

1-(Non-2-yn-1-yl)cyclopentan-1-ol

Cat. No.: B1531771
CAS No.: 2098028-02-3
M. Wt: 208.34 g/mol
InChI Key: YXIUYJVTWYEQOD-UHFFFAOYSA-N
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Description

1-(Non-2-yn-1-yl)cyclopentan-1-ol is a cyclopentanol derivative featuring a non-2-yn-1-yl substituent attached to the cyclopentanol core. Cyclopentanol derivatives are widely studied for their versatility in organic synthesis, pharmaceutical intermediates, and material science applications due to their stereochemical complexity and functional group compatibility .

Properties

CAS No.

2098028-02-3

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

1-non-2-ynylcyclopentan-1-ol

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-11-14(15)12-9-10-13-14/h15H,2-6,9-13H2,1H3

InChI Key

YXIUYJVTWYEQOD-UHFFFAOYSA-N

SMILES

CCCCCCC#CCC1(CCCC1)O

Canonical SMILES

CCCCCCC#CCC1(CCCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Cyclopentanol Derivatives

The following table summarizes key structural, synthetic, and functional properties of cyclopentanol analogs, based on the evidence provided:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield Applications/Notes References
1-((Triisopropylsilyl)ethynyl)cyclopentan-1-ol C₁₆H₃₀OSi 266.21 Triisopropylsilyl-ethynyl 86% Intermediate for enantioselective synthesis; stable under flow conditions.
1-((tert-Butyldiphenylsilyl)ethynyl)cyclopentan-1-ol C₂₃H₃₀OSi₂ 406.66 tert-Butyldiphenylsilyl-ethynyl 70% Used in cascade C-H bond insertion reactions; high steric bulk enhances selectivity.
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 1-Aminobutan-2-yl Not specified Pharmaceutical building block (neurological/metabolic drug candidates).
1-(Hydroxymethyl)cyclopentan-1-ol C₆H₁₂O₂ 116.16 Hydroxymethyl Not specified Potential monomer for biodegradable polymers; high polarity.
1-[(Methylamino)methyl]cyclopentan-1-ol C₇H₁₅NO 129.20 Methylamino-methyl Not specified Agrochemical research; may enhance ligand-receptor interactions.
1-(3-Bromophenyl)cyclopentan-1-ol C₁₁H₁₃BrO 241.12 3-Bromophenyl Not specified Halogenated analog for cross-coupling reactions (e.g., Suzuki-Miyaura).
1-(2-(4-Methoxyphenyl)but-3-en-2-yl)cyclopentan-1-ol C₁₆H₂₂O₂ 258.35 4-Methoxyphenyl-but-3-en-2-yl 74% Hydromagnesiation product; used in stereoselective synthesis.

Structural and Functional Comparisons

  • Substituent Effects on Reactivity: Silyl-Protected Ethynyl Groups (e.g., triisopropylsilyl, tert-butyldiphenylsilyl): These groups enhance stability during radical or nucleophilic reactions, as seen in enantioselective syntheses . The steric bulk of silyl groups also improves regioselectivity in C-H functionalization. Amino and Hydroxymethyl Groups: Polar substituents like -NH₂ and -CH₂OH increase water solubility and hydrogen-bonding capacity, making these derivatives suitable for drug design . Aryl Halides (e.g., 3-bromophenyl): Bromine substituents enable participation in cross-coupling reactions, expanding utility in materials science .
  • Synthetic Yields :

    • Silyl-ethynyl derivatives exhibit high yields (70–86%) due to optimized continuous-flow protocols and silica gel purification .
    • Hydromagnesiation-derived compounds (e.g., 1-(2-(4-methoxyphenyl)but-3-en-2-yl)cyclopentan-1-ol) achieve moderate yields (74%) under controlled low-temperature conditions .
  • Spectroscopic Trends: IR Spectroscopy: Silyl-ethynyl compounds show characteristic alkyne stretches (~2160 cm⁻¹) and Si-C vibrations (~1200 cm⁻¹) . NMR Data: Cyclopentanol protons typically resonate between δ 1.6–2.1 ppm (multiplet), while substituents like ethynyl or aryl groups produce distinct shifts (e.g., δ 7.3–8.1 ppm for aryl protons) .

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